Cas no 89989-01-5 (1-(4-Chloro-2-methoxyphenyl)piperazine)

1-(4-Chloro-2-methoxyphenyl)piperazine structure
89989-01-5 structure
Product Name:1-(4-Chloro-2-methoxyphenyl)piperazine
CAS No:89989-01-5
MF:C11H15ClN2O
MW:226.702601671219
MDL:MFCD11872776
CID:583971
PubChem ID:15840663
Update Time:2025-09-25

1-(4-Chloro-2-methoxyphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(4-chloro-2-methoxyphenyl)-
    • 1-(4-Chloro-2-methoxyphenyl)piperazine
    • EN300-1983095
    • SCHEMBL2869866
    • AKOS027422548
    • DTXSID40578793
    • F95510
    • 89989-01-5
    • YSEWXFSLNGJJAO-UHFFFAOYSA-N
    • 1-(4-Chloro-2-methoxyphenyl)-piperazine
    • 1-(4-Chloro-2-methoxy-phenyl)-piperazine
    • MDL: MFCD11872776
    • Inchi: 1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
    • InChI Key: YSEWXFSLNGJJAO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)OC)N1CCNCC1

Computed Properties

  • Exact Mass: 226.0872908g/mol
  • Monoisotopic Mass: 226.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 24.5Ų

1-(4-Chloro-2-methoxyphenyl)piperazine Pricemore >>

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